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N,N-dimethylmorpholine-3-

carboxamide

Cat. No.: B12338687

Get Quote

Abstract & Strategic Overview
The synthesis of morpholine-3-carboxamide derivatives on a kilogram scale presents two

primary challenges: water solubility of the final product (making aqueous extraction difficult)

and enantiomeric purity preservation at the C3 chiral center.

While standard laboratory methods utilize expensive coupling reagents (HATU, EDC) and silica

gel chromatography, these are non-viable for scale-up due to cost and waste generation. This

protocol details a Mixed Anhydride Coupling route using Isobutyl Chloroformate (IBCF). This

method is selected for its:

Scalability: Uses commodity reagents (IBCF, NMM).

Purification Efficiency: Relies on crystallization and salt formation rather than

chromatography.

Chiral Integrity: Low-temperature activation (-15°C) prevents racemization via oxazolone

formation.
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Retrosynthetic Analysis & Pathway
The strategy disconnects the amide bond, tracing back to the commercially available (S)-4-

Boc-morpholine-3-carboxylic acid. The nitrogen protection (Boc) is essential to prevent self-

polymerization during activation.
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Figure 1: Retrosynthetic disconnection showing the conversion of the Boc-acid to the target salt

via a lipophilic intermediate.

Detailed Experimental Protocol
Phase 1: Mixed Anhydride Coupling (Amidation)
Objective: Convert (S)-4-Boc-morpholine-3-carboxylic acid to (S)-tert-butyl 3-

(dimethylcarbamoyl)morpholine-4-carboxylate.

Reagents & Stoichiometry:
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Reagent MW Equiv.
Mass/Vol (for
1.0 mol scale)

Role

(S)-4-Boc-

Morph-3-COOH
231.25 1.0 231.3 g

Limiting
Reagent

N-

Methylmorpholin

e (NMM)

101.15 1.1 111.3 g (121 mL)
Base (HCl

scavenger)

Isobutyl

Chloroformate

(IBCF)

136.58 1.1 150.2 g (144 mL) Activator

Dimethylamine

(2M in THF)
45.08 1.5 750 mL Nucleophile

| THF (Anhydrous) | - | - | 2.3 L (10V) | Solvent |

Step-by-Step Procedure:

Setup: Charge a 5L jacketed reactor with (S)-4-Boc-Morph-3-COOH and THF (10 volumes).

Stir until dissolved.

Cooling: Cool the solution to -15°C. Critical: Temperature control is vital here to prevent

mixed anhydride decomposition.

Base Addition: Add NMM dropwise over 20 minutes, maintaining internal temperature <

-10°C.

Activation: Add IBCF dropwise over 45 minutes. A white precipitate (NMM·HCl) will form. Stir

at -15°C for 30 minutes.

Mechanism:[1][2][3][4][5] Formation of the mixed carboxylic-carbonic anhydride.

Coupling: Add Dimethylamine (2M in THF) via addition funnel over 1 hour, maintaining

temperature < -5°C.

Note: The reaction is exothermic.
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Warm-up: Allow the mixture to warm to 20°C over 2 hours.

IPC (In-Process Control): Check HPLC/TLC. Target: < 1% unreacted acid.

Workup:

Filter off the NMM·HCl salts.[6]

Concentrate the filtrate to ~3 volumes.

Dilute with Ethyl Acetate (10V).

Wash with 5% Citric Acid (2x 3V), 5% NaHCO₃ (2x 3V), and Brine (3V).

Dry organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-Amide as a thick oil

or low-melting solid.

Yield Expectation: 85-92%.

Phase 2: Deprotection & Salt Formation
Objective: Remove the Boc group to yield the final Hydrochloride salt.

Reagents:

Boc-Amide Intermediate (from Phase 1)

HCl (4M in Dioxane or IPA)

Isopropyl Alcohol (IPA) or Ethyl Acetate (for precipitation)

Step-by-Step Procedure:

Dissolve the crude Boc-Amide in IPA (3 volumes).

Cool to 0-5°C.

Add HCl (4M in Dioxane, 4.0 equiv) dropwise.
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Allow to warm to room temperature and stir for 3-5 hours. Gas evolution (CO₂ + Isobutene)

will occur.

Crystallization: The product often precipitates as the HCl salt. If not, add MTBE (Methyl tert-

butyl ether) or Et₂O dropwise to induce crystallization.

Filtration: Filter the white solid under N₂ atmosphere (product is hygroscopic).

Drying: Vacuum oven at 40°C for 12 hours.

Final Specifications:

Appearance: White to off-white crystalline solid.

Purity (HPLC): >98%.

Chiral Purity (Chiral HPLC): >99% ee (Retains configuration of starting material).

Process Safety & Critical Parameters
Thermal Hazards

Mixed Anhydride Stability: The intermediate mixed anhydride is unstable above 0°C and can

disproportionate, leading to lower yields and impurities (urethanes). Strictly maintain T <

-10°C during activation.

Dimethylamine: Highly flammable and volatile. Ensure the reactor is well-vented to a

scrubber. Use a pre-cooled solution of DMA rather than gas sparging for better stoichiometry

control on this scale.
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Impurity Type Origin Remediation Strategy

Urethane Byproduct

Attack of amine on the

carbonate carbonyl of the

mixed anhydride.

Ensure low temp (-15°C) and

slow addition of amine.

Racemate
Oxazolone formation during

activation.

Avoid excess base; use NMM

(weaker base) instead of TEA.

Residual NMM Incomplete washing.
Acidic washes (Citric acid) in

Phase 1 workup are critical.

Workflow Visualization
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Figure 2: Process flow diagram illustrating the critical control points (blue) and hazard points

(red).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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